

# A Comparative Guide to Nickel Determination: Nioxime vs. Dimethylglyoxime

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nioxime

Cat. No.: B7763894

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For researchers, scientists, and drug development professionals engaged in the precise quantification of nickel, the choice of chelating agent is a critical determinant of analytical accuracy and efficiency. This guide provides an in-depth, objective comparison of two widely used  $\alpha$ -dioximes for the gravimetric and spectrophotometric determination of nickel: **Nioxime** (1,2-cyclohexanedione dioxime) and the traditional reagent, Dimethylglyoxime (DMG). This comparison is supported by experimental data from various studies to aid in the selection of the most suitable reagent for specific analytical needs.

## Performance Comparison: Nioxime and Dimethylglyoxime

Both **Nioxime** and Dimethylglyoxime react with nickel(II) ions in a slightly alkaline or ammoniacal solution to form stable, colored complexes. The fundamental difference in their chemical structure—a cyclic alkyl backbone in **Nioxime** versus an acyclic one in DMG—imparts distinct physical and chemical properties to the reagents and their nickel complexes, influencing their application in analytical chemistry.

A key advantage of **Nioxime** is its significantly higher water solubility compared to Dimethylglyoxime. This property allows for the preparation of aqueous reagent solutions, which can be beneficial in minimizing the use of organic solvents.

The following tables summarize the key quantitative performance indicators for both reagents based on available literature. It is important to note that while extensive data exists for

Dimethylglyoxime, the quantitative data for **Nioxime** is less comprehensively documented in comparative studies.

Table 1: General Properties and Gravimetric Analysis

Property	Nioxime (1,2-cyclohexanedione dioxime)	Dimethylglyoxime (DMG)
Chemical Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molar Mass	142.16 g/mol	116.12 g/mol
Solubility in Water	More soluble	Slightly soluble (0.063 g in 100 mL at 25°C)[1]
Precipitate Color	Red	Bright red[2]
Gravimetric Factor	0.2032	0.2032
Optimal pH Range	Alkaline	5 to 9[1]

Table 2: Spectrophotometric Analysis

Parameter	Nioxime-Nickel Complex	Dimethylglyoxime-Nickel Complex
Method	Colorimetric	Spectrophotometric
Wavelength of Max. Abs. ( $\lambda_{\text{max}}$ )	560 nm, 550 nm	445 nm, 530 nm (oxidized complex) <a href="#">[2]</a>
Molar Absorptivity ( $\epsilon$ )	Data not readily available	$\sim 1.37 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 530 nm (oxidized complex) <a href="#">[2]</a> <a href="#">[3]</a>
Detection Limit	2.68 $\mu\text{M}$	6.3 $\mu\text{g L}^{-1}$ (flow-based spectrophotometric method) <a href="#">[2]</a>
Optimal pH Range	Alkaline	9-12 (flotation-spectrophotometry) <a href="#">[4]</a>
Interfering Ions	Less documented	Co(II), Cu(II), Fe(II), Au(III), dichromate <a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the gravimetric and spectrophotometric determination of nickel using both reagents.

### Gravimetric Determination of Nickel with Dimethylglyoxime

This method is highly accurate for determining the amount of nickel in a sample.[\[2\]](#)

Principle: Nickel ions react with an alcoholic solution of dimethylglyoxime in a slightly ammoniacal solution to form a voluminous, bright red precipitate of nickel dimethylglyoximate ( $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ ). The precipitate is then filtered, dried, and weighed.

Reagents:

- Nickel sample solution

- 1% (w/v) Dimethylglyoxime in ethanol
- Dilute ammonia solution
- Tartaric or citric acid (if interfering ions like  $\text{Fe}^{3+}$  are present)
- Distilled water

Procedure:

- Accurately weigh a sample containing a known amount of nickel and dissolve it in dilute acid.
- If iron is present, add tartaric or citric acid to prevent its precipitation.
- Heat the solution to 60-80°C.
- Add a slight excess of the 1% dimethylglyoxime solution with constant stirring.
- Slowly add dilute ammonia solution until the solution is slightly alkaline, leading to the formation of a red precipitate.
- Digest the precipitate by keeping the solution warm (60-80°C) for about 30-60 minutes to ensure complete precipitation.
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible.
- Wash the precipitate with cold distilled water until free of chloride ions.
- Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.
- Cool the crucible in a desiccator and weigh it accurately. The weight of the nickel dimethylglyoximate precipitate is used to calculate the percentage of nickel in the original sample.

## Spectrophotometric Determination of Nickel with Dimethylglyoxime

This method is suitable for determining trace amounts of nickel.

**Principle:** In an alkaline solution and in the presence of an oxidizing agent (like bromine water), nickel(II) ions react with dimethylglyoxime to form a soluble, colored nickel(IV)-dimethylglyoxime complex. The intensity of the color, which is proportional to the nickel concentration, is measured using a spectrophotometer.

**Reagents:**

- Standard nickel solution (10 ppm)
- 1% (w/v) Dimethylglyoxime in ethanol
- Saturated bromine water
- Concentrated ammonia solution

**Procedure:**

- Prepare a series of standard solutions of nickel in volumetric flasks.
- To each flask, add a specific volume of the standard nickel solution.
- Add saturated bromine water and concentrated ammonia solution to each flask.
- Add the dimethylglyoxime solution and dilute to the mark with distilled water.
- Allow the color to develop for a fixed period (e.g., 10 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 445 nm) against a reagent blank.
- Construct a calibration curve by plotting absorbance versus nickel concentration.
- Measure the absorbance of the unknown sample solution prepared in the same manner and determine its nickel concentration from the calibration curve.

## Spectrophotometric Determination of Nickel with Nioxime

Principle: Nickel ions react with **Nioxime** in an alkaline solution to form a colored complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the concentration of nickel.

Reagents:

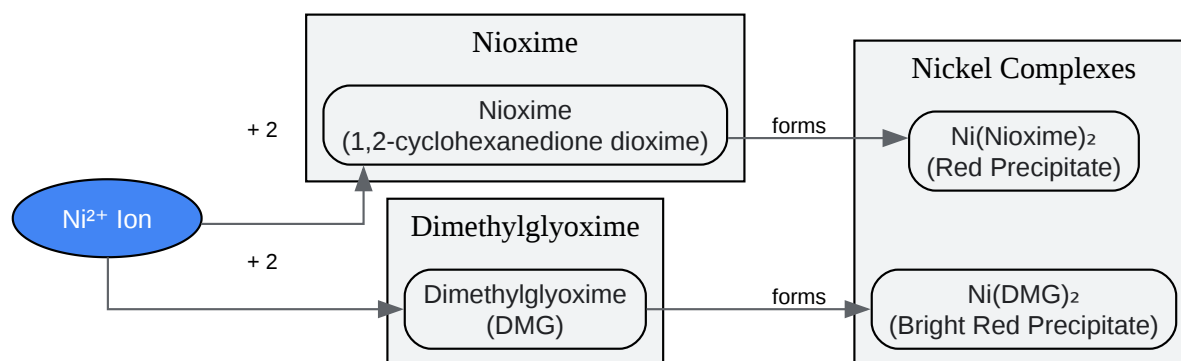
- Standard nickel solution
- **Nioxime** solution (aqueous)
- Buffer solution (alkaline, e.g., ammonia-ammonium chloride)

Procedure:

- Prepare a series of standard nickel solutions in volumetric flasks.
- Add the alkaline buffer solution to each flask.
- Add the aqueous **Nioxime** solution and dilute to the mark with distilled water.
- Allow the color to develop.
- Measure the absorbance at the wavelength of maximum absorbance (around 550-560 nm) against a reagent blank.
- Construct a calibration curve and determine the concentration of the unknown sample.

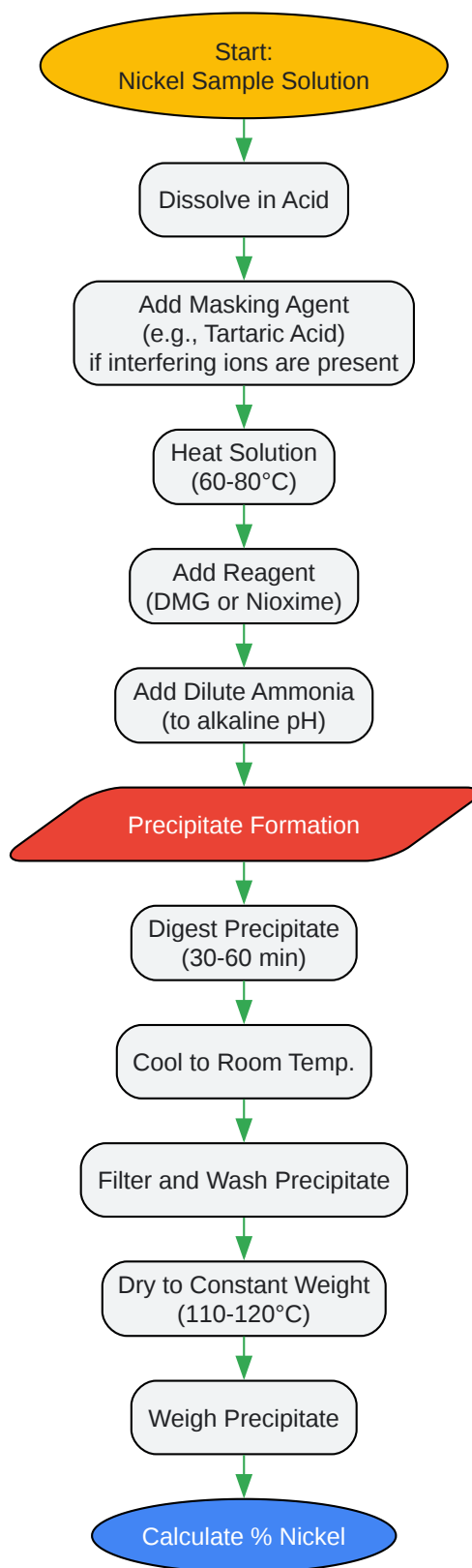
## Visualizing the Chemistry and Workflow

To better understand the chemical reactions and analytical processes, the following diagrams are provided.



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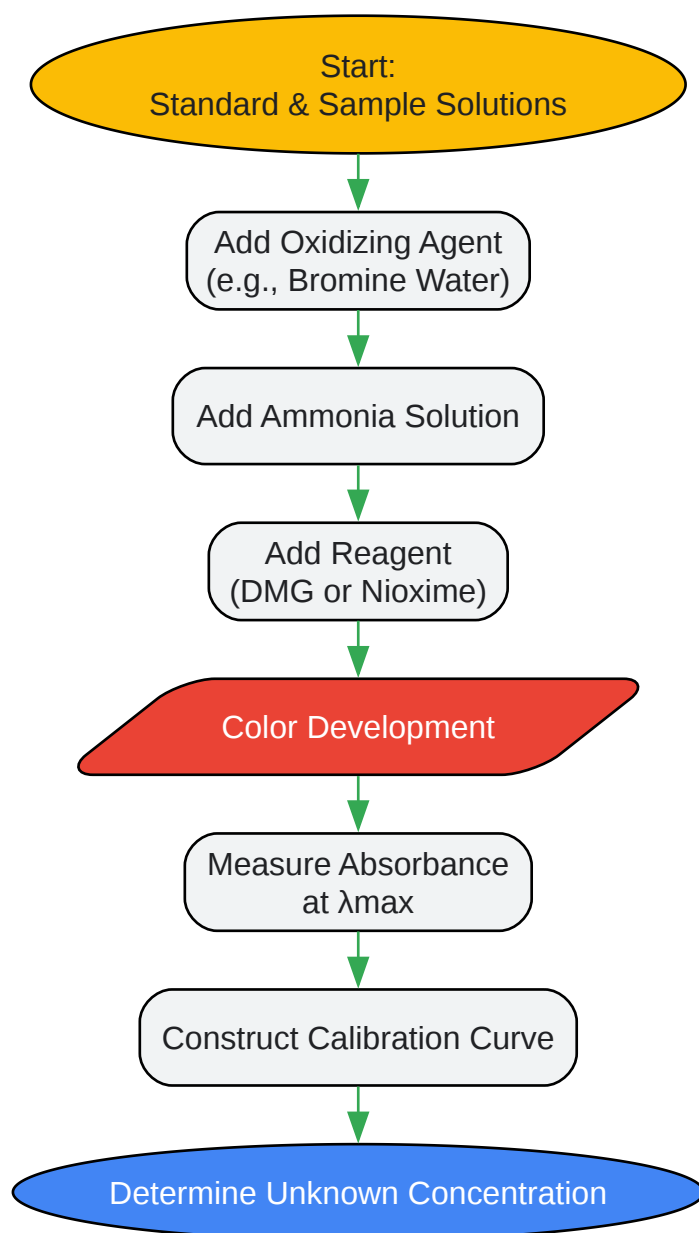
**Caption:** Reaction of Nickel(II) with **Nioxime** and Dimethylglyoxime.



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**Caption:** Gravimetric determination of nickel workflow.





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**Caption:** Spectrophotometric determination of nickel workflow.

## Conclusion

Dimethylglyoxime remains the more extensively characterized and validated reagent for both gravimetric and spectrophotometric determination of nickel, with a wealth of readily available data on its performance, optimal conditions, and interferences. Its high specificity in ammoniacal solutions makes it a robust choice for many applications.[2]

**Nioxime** presents a compelling alternative, primarily due to its higher water solubility, which can simplify reagent preparation and reduce the use of organic solvents. However, the available quantitative data on its performance, particularly its molar absorptivity and a comprehensive interference study, is less complete compared to Dimethylglyoxime.

For researchers and professionals requiring a well-established and highly reliable method, Dimethylglyoxime is the recommended choice based on the current body of scientific literature. Further research is needed to fully quantify the analytical performance of **Nioxime** and establish it as a more widely adopted alternative for nickel analysis. The choice between **Nioxime** and Dimethylglyoxime will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the solvent system, the presence of interfering ions, and the importance of using aqueous-based reagents.

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